molecular formula C21H29NO2S B2533630 N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide CAS No. 2319636-37-6

N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide

Cat. No.: B2533630
CAS No.: 2319636-37-6
M. Wt: 359.53
InChI Key: YSFYGTLANBJNNP-UHFFFAOYSA-N
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Description

N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with oxane and thiophene substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where the adamantane carboxylic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated intermediate then reacts with the oxane and thiophene derivatives under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides structural stability, while the oxane and thiophene moieties contribute to the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(oxan-4-yl)(thiophen-2-yl)methyl]adamantane-1-carboxamide
  • N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}adamantane-1-carboxamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[oxan-4-yl(thiophen-2-yl)methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2S/c23-20(21-11-14-8-15(12-21)10-16(9-14)13-21)22-19(18-2-1-7-25-18)17-3-5-24-6-4-17/h1-2,7,14-17,19H,3-6,8-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFYGTLANBJNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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